1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one is a complex organic compound that features both an indole and a pyrrolidine ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The pyrrolidine ring is a five-membered nitrogen heterocycle. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of indole derivatives with pyrrolidine under specific conditions. One common method involves the use of 1-(3-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one as a precursor . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles. Common reagents include halogens and nitrating agents.
Addition: The compound can undergo addition reactions, particularly at the double bond in the prop-2-en-1-one moiety, using reagents like hydrogen or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole ring is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antibacterial activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other indole and pyrrolidine derivatives:
Indole-3-carbinol: Known for its anticancer properties, it differs in its mechanism of action and specific biological activities.
Pyrrolidine-2,5-dione: Used in the synthesis of various pharmaceuticals, it has a different chemical structure and reactivity.
1-(1H-Indol-3-yl)ethanone: Another indole derivative with distinct biological activities and synthetic applications.
The uniqueness of this compound lies in its combined indole and pyrrolidine structure, which imparts a unique set of chemical and biological properties.
Properties
IUPAC Name |
1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-15(18)17-8-7-12(10-17)14-9-11-5-3-4-6-13(11)16-14/h2-6,9,12,16H,1,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTZHRMTULKIMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2=CC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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